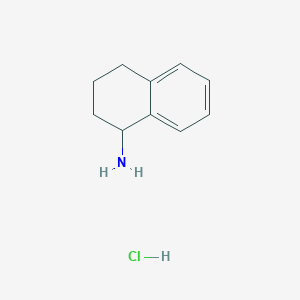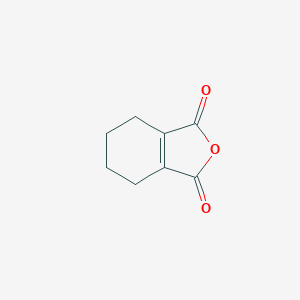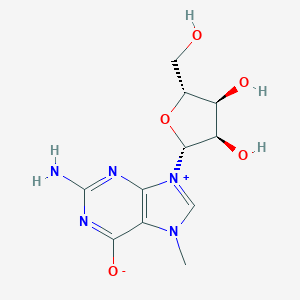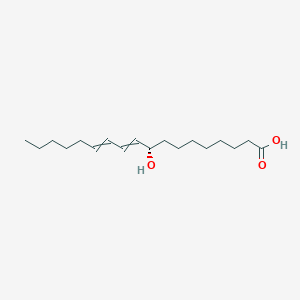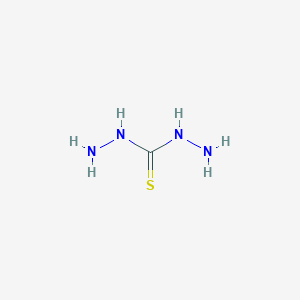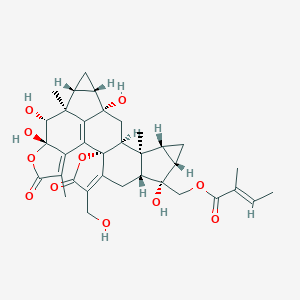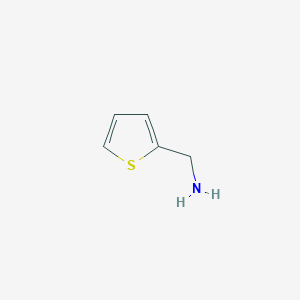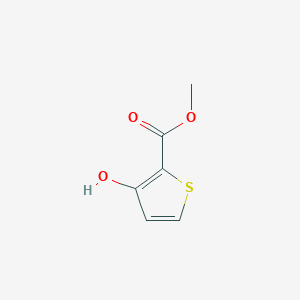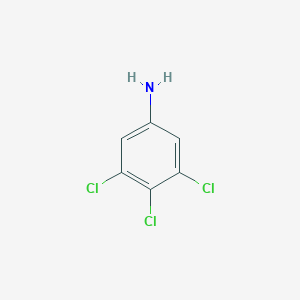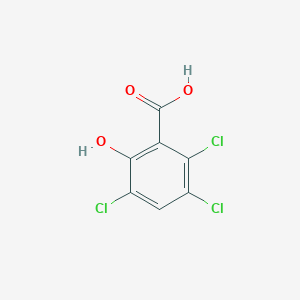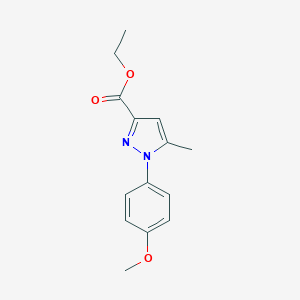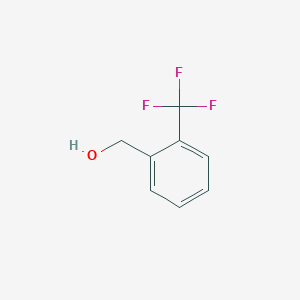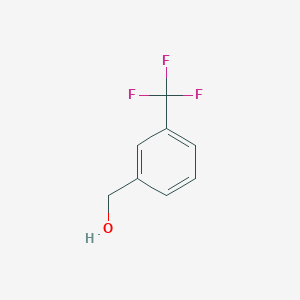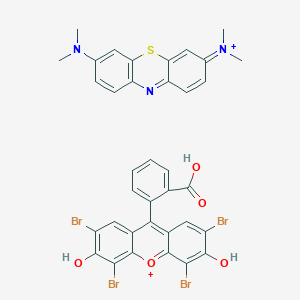
Stains, biological,Wright's
Übersicht
Beschreibung
Stains, biological, Wright's (also known as Wright-Giemsa or Wright-Giemsa-Leishman stain) is a combination of two staining techniques used in histology and cytology. It is a combination of Wright's stain, which is used to differentiate red blood cells, and Giemsa's stain, which is used to differentiate white blood cells. It is used to differentiate cells in a variety of medical and biological applications, including hematology, cytology, parasitology, and tissue pathology.
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Tool for Pneumocystis Carinii
Wright's stain has been effectively used for the rapid diagnosis of Pneumocystis carinii in touch preparations from open lung biopsies, showing a 100% positive correlation compared to conventional silver stain and permanent histologic sections (Domingo & Waksal, 1984).
2. Cell Staining Techniques
Wright-Giemsa stain, a part of the Romanowsky stains, is used for a two-stage cell staining method allowing more intense nuclear staining. This technique is vital for identifying cell types containing esterases, like monocytes/macrophages, in cell preparations (Strober, 2000).
3. Hematology: Automated Staining of Blood and Bone Marrow
In hematology, a modified Wright's stain technique is recommended for the automatic staining of routine peripheral blood smears and bone marrow smears. This method allows for high-quality staining with little day-to-day variability, crucial for examining cell morphology (Kutaish, 1982).
4. Comparative Study in Milk Somatic Cells
Wright's stain has been compared to pyronin Y – methyl green stain for estimating somatic cells in milk. This research found that Wright's stain provided more accurate and recognizable cell counts, highlighting its importance in dairy science (Paape, Hafs, & Snyder, 1963).
5. Plant and Animal Tissue Staining
Wright's stain is applicable to fresh animal and plant tissues, including chloroplasts and vacuole plastids in plant cells. This flexibility in application makes it valuable for experimental cytological changes in both animal and plant studies (Koehring, 1951).
6. Historical and Technical Insights
The Wright-Giemsa stain has a significant historical background in scientific research. The balanced chemical composition of the stain and its staining method, blending technical expertise, art, and magic, plays a crucial role in scientific explorations (Woronzoff-Dashkoff, 2002).
7. Identifying Campylobacter Pylori
Wright-Giemsa stain has proven effective in the rapid and cost-effective identification of Campylobacter pylori in gastric antral biopsies, essential for diagnosing peptide ulcer disease (Madan et al., 1988).
8. Acute Leukemia Diagnosis
In diagnosing acute leukemia, special stains like Wright-Giemsa augment the evaluation of bone marrow specimens, aiding in identifying hematopoietic lineage, which is crucial for treatment decisions (Rosenthal & Farhi, 2000).
9. Phenotypic Analysis in Tetrahymena
Wright stain has been used alongside fluorescence-based methods for phenotypic analysis in Tetrahymena, an educational and research model organism. This application allows for the investigation of various cellular functions and structures (María del Rosario Ramírez Mata & Robert M. Kao, 2018).
10. PCR Analysis in Paraffin-Embedded Tissues
The effect of Wright's stain on PCR amplification productivity from microdissected, paraffin-embedded tissue samples has been evaluated, highlighting its impact on DNA isolation and subsequent PCR analysis, crucial for molecular diagnostics (Burton et al., 1998).
Wirkmechanismus
Target of Action
Wright stain, a type of Romanowsky stain, is primarily used to stain peripheral blood smears, urine samples, and bone marrow aspirates . The primary targets of Wright stain are the cellular components of blood, including red blood cells, white blood cells, and platelets . It is also used in cytogenetics to stain chromosomes, facilitating the diagnosis of syndromes and diseases .
Mode of Action
Wright stain works by binding to various components within cells. It is a polychromatic stain consisting of a mixture of Eosin Y, an acidic anionic dye, and Methylene blue, a basic cationic dye . When diluted in buffered water, ionization occurs . Eosin Y stains basic components such as hemoglobin and eosinophilic granules an orange to pink color . Methylene blue stains acidic cellular components such as nucleic acid and basophilic granules in varying shades of blue .
Biochemical Pathways
The biochemical pathways involved in the action of Wright stain are primarily related to the staining process. The stain undergoes ionization when diluted in buffered water . This ionization process allows the stain to bind to various cellular components based on their chemical properties . The result is a differential staining of cellular components, which facilitates their identification and differentiation .
Pharmacokinetics
For example, it is methanol-based, which ensures that the cells attach to the slide . This fixation step is crucial for preserving the morphology of the cells and preventing artifacts that may occur with aged stains or in humid conditions .
Result of Action
The result of Wright stain’s action is the differential staining of blood cells, which allows for the easy distinction between different types of cells . For example, acid components of the cell (nucleus, cytoplasmic RNA, basophilic granules) stain blue or purple, and basic components of the cell (hemoglobin, eosinophilic granules) stain red or orange . This differential staining is crucial for performing differential white blood cell counts, which are routinely ordered when conditions such as infection or leukemia are suspected .
Action Environment
The action of Wright stain can be influenced by various environmental factors. For instance, the staining reactions are pH-dependent and usually have a range of about 6.4 to 6.8 . Additionally, the stain is methanol-based, which helps reduce water artifacts that may occur in humid weather or with aged stains . Safety considerations are also important, as methanol is considered toxic and flammable .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Wright stain plays a crucial role in biochemical reactions by facilitating the differentiation of blood cell types. The compound interacts with various enzymes, proteins, and other biomolecules within the cells. Eosin, a component of Wright stain, binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This differential binding allows for the visualization of cellular structures and the identification of different cell types .
Cellular Effects
Wright stain has significant effects on various types of cells and cellular processes. It influences cell function by staining different cellular components, which aids in the identification and analysis of blood cells. The stain impacts cell signaling pathways, gene expression, and cellular metabolism by highlighting specific cellular structures. For example, eosin stains the cytoplasm of cells, while methylene blue stains the nucleus, allowing for the differentiation of cell types and the identification of abnormalities .
Molecular Mechanism
The molecular mechanism of Wright stain involves its binding interactions with biomolecules. Eosin binds to basic proteins in the cytoplasm, while methylene blue binds to acidic components such as nucleic acids in the nucleus. This binding results in the differential staining of cellular components, allowing for the visualization and identification of different cell types. Wright stain does not inhibit or activate enzymes directly but rather facilitates the observation of cellular structures and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wright stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Over time, the stain may lose its potency, leading to less distinct staining of cellular structures. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in the visibility of cellular components due to the degradation of the stain .
Dosage Effects in Animal Models
The effects of Wright stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components, allowing for accurate identification and analysis. At high doses, the stain may cause toxic or adverse effects, such as cellular damage or interference with normal cellular processes. Threshold effects observed in studies indicate that there is a specific range of dosages that provide optimal staining without causing harm .
Metabolic Pathways
Wright stain is not directly involved in metabolic pathways but interacts with enzymes and cofactors within the cells. The stain’s components, eosin and methylene blue, bind to specific cellular structures, allowing for the visualization of metabolic processes. While the stain does not alter metabolic flux or metabolite levels, it aids in the observation and analysis of these processes by highlighting cellular components .
Transport and Distribution
Wright stain is transported and distributed within cells and tissues through passive diffusion. The stain’s components, eosin and methylene blue, penetrate the cell membrane and bind to specific cellular structures. Transporters or binding proteins do not actively facilitate the stain’s distribution, but its localization and accumulation within cells are influenced by the chemical properties of its components .
Subcellular Localization
The subcellular localization of Wright stain is determined by its binding interactions with cellular components. Eosin localizes to the cytoplasm, while methylene blue localizes to the nucleus. This differential localization allows for the visualization of specific cellular structures and the identification of different cell types. The stain’s activity and function are influenced by its ability to bind to specific cellular components, which is determined by the chemical properties of its components .
Eigenschaften
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKDPDWFVPGOD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27Br4N3O5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



